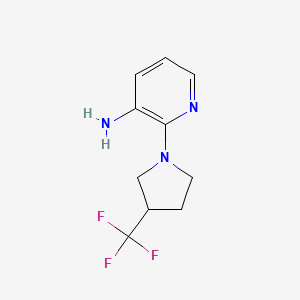

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine

Description

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a pyridine ring

Properties

IUPAC Name |

2-[3-(trifluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3/c11-10(12,13)7-3-5-16(6-7)9-8(14)2-1-4-15-9/h1-2,4,7H,3,5-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPVRFHCCRRBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring, followed by functionalization to introduce the trifluoromethyl group and the pyridine ring . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Addition: The compound can participate in addition reactions, especially at the pyridine ring, with reagents like hydrogen halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antipsychotic Activity

Research indicates that compounds similar to 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine may act as dual NK1/NK3 antagonists, showing promise in the treatment of schizophrenia. A patent (CN1852712A) describes the use of such compounds for developing medications targeting psychotic disorders, highlighting their therapeutic potential .

2. Heterocyclic Amine Carcinogens

The compound's structure aligns with that of heterocyclic amines, which are known to exhibit carcinogenic properties. Studies have shown that these amines can bind to DNA and potentially lead to cancer initiation. This aspect is crucial for understanding the compound's safety profile in drug development and dietary exposure assessments .

Table 1: Summary of Research Applications

Case Studies

Case Study 1: Antipsychotic Efficacy

A study demonstrated that compounds with similar structures to 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine exhibited significant antipsychotic effects in animal models. The mechanism involved antagonism of neurokinin receptors, which are implicated in mood regulation and psychosis .

Case Study 2: Carcinogenic Risk Assessment

Research on heterocyclic amines, including those structurally related to 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine, revealed that they could form DNA adducts upon metabolic activation. This study utilized advanced techniques like accelerator mass spectrometry to trace the bioavailability and bioreactivity of these compounds in biological systems, emphasizing the need for careful evaluation in dietary contexts .

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine include other pyrrolidine and pyridine derivatives. These compounds may share similar chemical properties but differ in their biological activities and applications. For example:

Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry due to their versatile biological activities.

Pyridine derivatives: These compounds are known for their applications in pharmaceuticals and agrochemicals.

The uniqueness of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine lies in the presence of both the trifluoromethyl group and the pyridine ring, which can confer distinct chemical and biological properties .

Biological Activity

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine, with CAS No. 1873811-15-4, is a compound that has garnered attention due to its potential biological activities. This compound features a pyrrolidine ring substituted with a trifluoromethyl group and a pyridine ring, which contribute to its biochemical properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is , with a molecular weight of approximately 203.18 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a useful scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The pyrrolidine ring facilitates binding to enzyme active sites, potentially inhibiting or activating enzymatic activity:

- Enzyme Inhibition : Studies have shown that compounds containing trifluoromethyl groups can significantly enhance the inhibitory potency against various enzymes, including phosphoglycerate dehydrogenase (PHGDH), which plays a crucial role in serine biosynthesis .

- Cell Signaling Modulation : The compound has been observed to influence key signaling pathways by modulating the activity of proteins involved in these processes.

Biological Activity Data

Research indicates that 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine exhibits various biological activities, including:

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of this compound show potent activity against bacterial strains, particularly Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of trifluoromethyl-containing compounds:

- Inhibition of PHGDH : A study characterized the inhibition potency of various derivatives against PHGDH, revealing that modifications in the pyridine and pyrrolidine rings significantly influenced activity . For instance, the presence of the trifluoromethyl group was found to enhance binding affinity.

- Antiviral Properties : In another study, compounds similar to 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine were evaluated for their antiviral properties against HIV reverse transcriptase, showing improved potency compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.